Product packaging for 4,6-Dibromothieno[2,3-d]pyrimidine(Cat. No.:)

4,6-Dibromothieno[2,3-d]pyrimidine

Cat. No.: B13025156
M. Wt: 293.97 g/mol
InChI Key: XGJGZAHSAORBBG-UHFFFAOYSA-N
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Description

Classification and Structural Features of Fused Thiophene-Pyrimidine Systems

Thienopyrimidines are classified based on the arrangement of the fused thiophene (B33073) and pyrimidine (B1678525) rings, which results in different isomeric forms. encyclopedia.pubnih.gov These structures are recognized for their versatile chemical and pharmacological properties. nih.gov

Isomeric Forms of Thienopyrimidines: Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine (B1254671), and Thieno[3,4-d]pyrimidine

There are three principal isomers of the thienopyrimidine system, determined by the points of fusion between the thiophene and pyrimidine rings:

Thieno[2,3-d]pyrimidine : This isomer is a subject of extensive research due to its broad range of applications. nih.govsci-hub.se

Thieno[3,2-d]pyrimidine : This form is also a key structure in the development of various chemical entities. nih.govresearchgate.net

Thieno[3,4-d]pyrimidine : This isomer completes the trio of basic thienopyrimidine structures. nih.govresearchgate.net

Each of these isomers provides a unique scaffold for the synthesis of a diverse array of derivatives. encyclopedia.pubnih.gov

Structural Analogy to Purine (B94841) Bases

A significant feature of the thienopyrimidine scaffold is its structural resemblance to purine bases like adenine (B156593) and guanine, which are fundamental components of DNA and RNA. nih.govnih.govnih.gov This similarity makes thienopyrimidines important bioisosteres, meaning they can interact with biological systems in a manner similar to the natural purines. nih.govsci-hub.se This characteristic is a key reason for their extensive investigation in medicinal chemistry. nih.govnih.gov The thieno[2,3-d]pyrimidine bicyclic scaffold, for instance, has been observed to form π–π stacking interactions and hydrogen bonds with biological targets. nih.govnih.gov

Significance of the Thieno[2,3-d]pyrimidine Scaffold in Organic and Materials Chemistry

The thieno[2,3-d]pyrimidine core is a valuable building block in both organic and materials chemistry. researchgate.net Its fused heterocyclic structure allows for functionalization at various positions, making it a versatile target for designing novel therapeutic agents and functional materials. researchgate.net In medicinal chemistry, this scaffold is a cornerstone for developing inhibitors of enzymes like kinases. researchgate.netontosight.ai Furthermore, derivatives of thieno[2,3-d]pyrimidine have been investigated for their potential in treating a range of conditions. nih.govsci-hub.se For example, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and studied as potential antagonists for the human luteinizing hormone-releasing hormone receptor. ebi.ac.uk In materials science, the unique photophysical properties of certain thienopyrimidine derivatives are of interest. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2N2S B13025156 4,6-Dibromothieno[2,3-d]pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGZAHSAORBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Derivatization Chemistry of 4,6 Dibromothieno 2,3 D Pyrimidine

Reactivity of the Bromine Substituents

The bromine atoms at the 4- and 6-positions of the thieno[2,3-d]pyrimidine (B153573) core are the primary sites for chemical modification. Their reactivity is influenced by the electron-deficient nature of the pyrimidine (B1678525) ring, which facilitates both cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, and 4,6-dibromothieno[2,3-d]pyrimidine is a versatile substrate for such transformations. The differential reactivity of the bromine atoms can, in some cases, allow for selective mono- or di-substitution.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organohalide, is widely used to introduce aryl or heteroaryl moieties. libretexts.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For thieno[3,2-d]pyrimidine (B1254671) systems, which are isomeric to the [2,3-d] series, sequential Suzuki reactions have been successfully employed to create bis-aryl derivatives. nih.gov This highlights the capability of the thienopyrimidine scaffold to undergo multiple C-C bond formations.

Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents) represent alternative, powerful methods for C-C bond formation, each with its own substrate scope and tolerance for functional groups. While specific examples for this compound are less commonly detailed in readily available literature compared to Suzuki reactions, the principles are directly applicable. Stille couplings, for instance, have been effectively used to functionalize other heterocyclic systems. nih.gov

The choice of catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand (e.g., XPhos), base (e.g., K₂CO₃, CsF), and solvent are critical for optimizing these reactions, often influencing yield and selectivity. nih.gov

Table 1: Examples of Cross-Coupling Reactions on Thienopyrimidine Scaffolds

Coupling TypeReactantsCatalyst SystemProduct Type
Suzuki-MiyauraDihalothienopyrimidine, Arylboronic acidPd(0/II) catalyst, Base (e.g., K₂CO₃)Aryl-substituted thienopyrimidine
StilleDihalothienopyrimidine, OrganostannanePd(0) catalyst (e.g., Pd(PPh₃)₄)Alkylated/Arylated thienopyrimidine
NegishiDihalothienopyrimidine, Organozinc reagentPd(0) or Ni(0) catalystAlkylated/Arylated thienopyrimidine

Nucleophilic Displacement of Bromine Atoms

The electron-withdrawing character of the pyrimidine ring activates the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). The bromine atoms serve as good leaving groups and can be displaced by a variety of nucleophiles.

This reactivity is extensively used to introduce nitrogen, oxygen, and sulfur functionalities. For example, reactions with primary or secondary amines (e.g., morpholine, anilines) lead to the formation of 4,6-diamino-substituted thieno[2,3-d]pyrimidines. nih.govnih.gov These reactions are typically carried out by heating the dibromo substrate with the desired amine, often in a polar solvent like DMSO, ethanol, or isopropanol, sometimes with an added base such as triethylamine (B128534) (TEA) or potassium carbonate to neutralize the HBr formed. nih.govnih.gov

Similarly, alkoxides and thiolates can be used to synthesize the corresponding ethers and thioethers. The sequential displacement of the two bromine atoms allows for the synthesis of unsymmetrically substituted derivatives if the reaction conditions are carefully controlled. nih.gov

Table 2: Nucleophilic Displacement Reactions of Halogenated Thienopyrimidines

NucleophileReagent ExampleSolventProduct
AmineMorpholineEthanol/Isopropanol4-Morpholinothieno[2,3-d]pyrimidine derivative
AmineSecondary AminesDMSON,N-disubstituted-aminothienopyrimidine
AlcoholSodium MethoxideMethanol4-Methoxythieno[2,3-d]pyrimidine derivative
ThiolSodium ThiophenoxideDMF4-(Phenylthio)thieno[2,3-d]pyrimidine derivative

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a crucial reaction for transforming a C-Br bond into a more reactive C-metal bond (typically C-Li or C-Mg). This is usually achieved by treating the dibromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF.

The resulting organolithium species is a potent nucleophile and can be reacted with a wide range of electrophiles. For example, quenching the reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (followed by acidic workup) would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group. This methodology provides a complementary route to C-C bond formation and the introduction of various functional groups that may not be accessible through cross-coupling or nucleophilic substitution.

Reactivity of the Thienopyrimidine Core

While reactions at the bromine-substituted positions are most common, the fused heterocyclic core itself possesses intrinsic reactivity.

Electrophilic Substitution Reactions

The thieno[2,3-d]pyrimidine ring system is generally electron-deficient due to the presence of the pyrimidine ring. However, the fused thiophene (B33073) ring is more electron-rich than the pyrimidine part and can undergo electrophilic substitution, albeit under forcing conditions. The position of substitution is directed by the existing substituents and the inherent electronic distribution of the ring system. Studies on related thieno[2,3-d]pyrimidin-4-ones have shown that electrophilic substitution, such as nitration, can occur. journalcsij.comjournalcsij.com For instance, a methyl group at the C-5 position of the thiophene ring can be substituted by a nitro group (an ipso-substitution) or oxidized to a carboxylic acid, depending on the other substituents present on the ring system. journalcsij.comjournalcsij.com This suggests that the thiophene moiety of this compound could potentially undergo electrophilic attack at its available carbon atoms (C2 or C5), although the presence of two deactivating bromo-substituents on the pyrimidine ring would make this challenging.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on the unsubstituted carbon atoms of the heterocyclic core is generally difficult unless activated by strong electron-withdrawing groups or through specific mechanisms like the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). However, the primary pathway for nucleophilic attack on the this compound scaffold is the displacement of the bromine atoms, as described in section 3.1.2. The electron-deficient nature of the pyrimidine ring makes the C4 and C6 positions highly susceptible to nucleophilic attack, effectively directing reactivity away from the C-H bonds of the core.

Spectroscopic and Structural Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of newly synthesized compounds. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each provide unique information about the molecule's functional groups, atomic connectivity, and mass.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For the thieno[2,3-d]pyrimidine (B153573) core, characteristic vibrations for the C=N, C=C, and C-S bonds within the fused heterocyclic ring system would be expected. The presence of bromine atoms influences the fingerprint region of the spectrum. Specific peak assignments for 4,6-Dibromothieno[2,3-d]pyrimidine are not documented in available literature. For related thieno[2,3-d]pyrimidine structures, IR spectra are used to confirm the formation of the heterocyclic core and the presence of various substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The structure of this compound contains no hydrogen atoms attached to its carbon skeleton. Therefore, its ¹H NMR spectrum would be expected to show only signals corresponding to any N-H protons on the pyrimidine (B1678525) ring, if present and not exchanged with the deuterated solvent. The chemical shift of these protons can provide information about their electronic environment.

¹³C NMR: The ¹³C NMR spectrum would provide signals for each unique carbon atom in the this compound molecule. The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms. The signals for the carbon atoms directly bonded to bromine (C4 and C6) would be expected in a specific region of the spectrum, characteristic of carbon-halogen bonds. However, specific experimental chemical shift values for this compound are not reported. For other 6-bromothieno[2,3-d]pyrimidine (B1279958) derivatives, the deshielding effect of the bromine atom is observable in NMR spectra.

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (due to the nearly equal natural abundance of the 79Br and 81Br isotopes). This would result in a distinctive M, M+2, and M+4 peak cluster. The fragmentation pattern would provide insight into the stability of the fused ring system and the nature of the carbon-bromine bonds.

X-Ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation

Analysis of the crystal structure would reveal the planarity of the fused thieno[2,3-d]pyrimidine ring system. Bond lengths such as C-S, C-N, C-C, and C-Br, as well as the internal bond angles of the thiophene (B33073) and pyrimidine rings, would be precisely determined. This data is crucial for understanding the electronic and steric properties of the molecule. While crystal structure data for various derivatives of thieno[2,3-d]pyrimidine exist, specific geometric parameters for this compound have not been published.

Supramolecular Assembly and Intermolecular Interactions (e.g., C-H...N, C-H...O, π-π stacking)

X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. Since the this compound core lacks C-H bonds, interactions like C-H···N or C-H···O would not be primary drivers of its crystal packing unless N-H groups are present. Other potential interactions that could be observed include halogen bonding (Br···N or Br···S) and π-π stacking between the aromatic rings of adjacent molecules. These interactions are critical in determining the solid-state properties of the material. Studies on related heterocyclic compounds often reveal complex supramolecular architectures built from such interactions.

Applications in Materials Science and Advanced Technologies

Building Blocks for Semiconducting Materials

The functionalization of the thieno[2,3-d]pyrimidine (B153573) core is a key strategy in medicinal chemistry, but its potential in materials science is equally significant. The dibromo-functionality allows for its incorporation into larger, conjugated systems like oligomers and polymers, which are the cornerstone of modern organic electronics.

The creation of high-performance semiconducting polymers is critical for the advancement of organic field-effect transistors (OFETs). The strategic design of the polymer's repeating unit is paramount. Dibrominated heterocyclic compounds, such as 4,6-Dibromothieno[2,3-d]pyrimidine, are excellent candidates for creating these polymers through methods like Stille or Suzuki cross-coupling polymerization.

The thieno[2,3-d]pyrimidine unit itself is particularly noteworthy. Its fused, planar structure can promote strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. Moreover, the electron-deficient nature of the integrated pyrimidine (B1678525) ring makes it a valuable acceptor unit. When copolymerized with an appropriate electron-donating (donor) monomer, it can form donor-acceptor (D-A) conjugated polymers. This D-A architecture is a proven strategy for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling its charge transport characteristics (p-type, n-type, or ambipolar).

For instance, research on a related diketopyrrolopyrrole (DPP) polymer flanked by thieno[2,3-b]pyridine (B153569)—a structural isomer of the thieno[2,3-d]pyrimidine system—demonstrates the effectiveness of this approach. The resulting polymer, pTPDPP-TF, exhibited a highly planar backbone and functioned as an n-type semiconductor in OFETs, achieving a promising electron mobility of 0.1 cm²/Vs. scispace.comprinceton.edu This highlights the potential of using fused thieno-azine building blocks, such as this compound, to develop new semiconducting polymers for high-performance OFETs.

Table 1: Performance of an OFET based on an Analogous Thieno-Pyridine Polymer Data for pTPDPP-TF, a polymer containing a thieno[2,3-b]pyridine unit, illustrating the potential of this class of materials.

Device ParameterValue
Semiconductor Typen-type
Charge Carrier Mobility (µ)0.1 cm²/Vs
On/Off Current Ratio> 10^5
Device ConfigurationBottom-contact, Top-gate

Source: Macromolecules, 2018. princeton.edu

The same properties that make thieno[2,3-d]pyrimidine-based polymers suitable for OFETs also make them attractive for other organic electronic devices like OLEDs and OPVs.

In OLEDs , materials with high photoluminescence quantum yields and tunable emission colors are required. The rigid, fused structure of the thieno[2,3-d]pyrimidine core can reduce non-radiative decay pathways, potentially leading to more efficient light emission. By chemically modifying the core or copolymerizing it with different units, the bandgap can be engineered to produce emission across the visible spectrum. These polymers could serve as the emissive layer or as host materials for phosphorescent dopants.

In Organic Photovoltaics (OPVs) , the goal is to create materials that absorb sunlight efficiently and separate charges effectively. The donor-acceptor polymer architecture, achievable with this compound, is fundamental to bulk heterojunction solar cells. The thieno[2,3-d]pyrimidine unit can act as the electron-accepting component in the polymer, which is then blended with a donor material (either another polymer or a small molecule). The energy levels of the resulting polymer must be precisely aligned with the donor material to ensure efficient exciton (B1674681) dissociation and charge transfer. The development of all-polymer solar cells using the analogous pTPDPP-TF polymer achieved a power conversion efficiency (PCE) of 2.72% with a notably high open-circuit voltage (Voc) of 1.04 V, underscoring the potential of these materials in photovoltaic applications. princeton.edu

Role in Charge Transport Materials

Beyond their role as the primary active semiconductor, polymers derived from this compound could find applications in other layers of electronic devices that facilitate charge movement.

The fabrication of thin-film transistors (TFTs) is the foundation of modern display technologies, such as active-matrix OLED (AMOLED) screens. These TFTs act as switches to control individual pixels. While silicon-based materials have dominated, organic TFTs made from semiconducting polymers offer advantages in flexibility, cost, and large-area manufacturing. Polymers synthesized from monomers like this compound could be solution-processed (i.e., printed), enabling the low-cost fabrication of flexible electronic circuits and displays. The performance of these displays would be directly tied to the charge carrier mobility and stability of the organic semiconductor used.

Efficient injection of charge carriers (holes or electrons) from the electrodes into the active semiconductor layer is crucial for device performance. Materials with specifically tuned energy levels are often inserted at the electrode-organic interface to reduce the injection barrier. Polymers based on the electron-deficient thieno[2,3-d]pyrimidine system could be designed to have LUMO levels that align well with the work function of cathodes (like aluminum or calcium), facilitating electron injection in OLEDs or OPVs. When appropriately doped, these semiconducting polymers can also become conductive, allowing them to be used as transparent or flexible conductive films, potentially replacing brittle and expensive materials like indium tin oxide (ITO).

Development of Sensors and Other Functional Materials

The electronic properties of conjugated polymers are highly sensitive to their immediate environment. When exposed to specific chemical species, their conductivity, photoluminescence, or absorption spectrum can change in a measurable way. This makes them excellent candidates for chemical sensors. A polymer incorporating the thieno[2,3-d]pyrimidine unit could be designed to detect specific analytes. The nitrogen atoms in the pyrimidine ring can act as binding sites for analytes, which upon interaction could modulate the polymer's electronic structure and thus its observable properties. Such materials could form the basis for low-cost, portable sensors for environmental monitoring or medical diagnostics.

Engineering of Optoelectronic Properties of this compound-Based Materials

The thieno[2,3-d]pyrimidine scaffold is a promising building block for the development of novel organic materials with tailored optoelectronic properties. The presence of both electron-rich (thiophene) and electron-deficient (pyrimidine) rings within the fused heterocyclic system allows for the creation of molecules with unique electronic structures. The bromo-substituents in this compound offer reactive sites for further chemical modifications, making it a versatile precursor for a range of advanced materials. While specific research on the optoelectronic properties of this compound is not extensively documented in the provided search results, the broader family of thieno[2,3-d]pyrimidine derivatives has been explored for various applications, primarily in medicinal chemistry. nih.govnih.gov However, by drawing parallels with structurally similar compounds used in materials science, we can infer the potential of this compound in the engineering of optoelectronic properties.

Synthesis of Low Band Gap Polymers

The synthesis of low band gap polymers is a crucial area of research in organic electronics, with applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). A common strategy to achieve low band gaps is to create polymers with alternating electron-donating and electron-accepting units. The di-halogenated nature of compounds like this compound makes them ideal monomers for polymerization reactions, such as Stille or Suzuki cross-coupling, to form conjugated polymers.

While direct polymerization of this compound is not detailed in the provided results, the use of similar di-brominated thiophene-based heterocycles is well-established for creating low band gap polymers. For instance, 3,6-Dibromothieno[3,2-b]thiophene is a widely used intermediate for synthesizing semiconducting polymers for OFETs, OLEDs, and OPVs. ossila.com The bromine atoms serve as handles for coupling with other monomers, enabling the construction of complex polymer backbones. ossila.com Similarly, the synthesis of low band gap copolymers based on pyrrolo[3,2-d:4,5-d′]bisthiazole and thienylenevinylene units has been reported, demonstrating the effectiveness of using fused heterocyclic systems to achieve low energy band gaps in the range of 1.40–1.47 eV. rsc.orgheeneygroup.comhbku.edu.qa

The general approach for synthesizing such polymers is outlined in the table below:

Polymerization TechniqueReactantsResulting PolymerKey Feature
Stille Cross-CouplingDi-bromo monomer (e.g., this compound) + Organotin compoundAlternating copolymerControlled polymer structure
Suzuki Cross-CouplingDi-bromo monomer + Boronic acid or esterAlternating copolymerEnvironmentally benign byproducts

Based on these established methodologies, it is conceivable that this compound could be copolymerized with various electron-rich monomers to produce low band gap polymers. The resulting materials would be expected to exhibit interesting photophysical and electrochemical properties, making them candidates for various organic electronic devices. Further research into the polymerization of this compound is needed to fully realize its potential in this area.

Modulation of Electronic Properties through Structural Modification

The electronic properties of materials derived from the thieno[2,3-d]pyrimidine core can be finely tuned through structural modifications. By introducing different functional groups at various positions on the heterocyclic ring, it is possible to alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby modulating the band gap and other electronic characteristics.

Research on thieno[2,3-d]pyrimidine derivatives in medicinal chemistry has shown that the core structure can be readily functionalized. nih.govnih.gov For example, studies on thieno[2,3-d]pyrimidine-based derivatives as VEGFR-2 kinase inhibitors have demonstrated the synthesis of a variety of analogues with different substituents. nih.gov While the focus of these studies was on biological activity, the synthetic strategies employed could be adapted for the development of new materials for organic electronics.

The following table summarizes how different structural modifications could potentially influence the electronic properties of materials based on this compound:

Modification SiteType of SubstituentPotential Effect on Electronic Properties
4- and 6-positionsAryl or heteroaryl groupsExtension of π-conjugation, leading to a smaller band gap and red-shifted absorption.
Thiophene (B33073) ringAlkyl chainsImproved solubility and processability of the resulting polymers.
Pyrimidine ringElectron-withdrawing or -donating groupsFine-tuning of HOMO and LUMO energy levels to match with other materials in a device.

By strategically selecting the substituents, it should be possible to design and synthesize a library of this compound derivatives with a wide range of electronic properties. This tunability is a key advantage of organic materials and is essential for optimizing the performance of organic electronic devices. The exploration of such structural modifications on the this compound scaffold represents a promising avenue for future research in materials science.

Future Research Perspectives

Exploration of Novel Synthetic Pathways to Functionalized 4,6-Dibromothieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine (B153573) core is a privileged structure in medicinal and materials chemistry, often regarded as a bioisostere of purine (B94841) and quinazoline. nih.govmdpi.comscielo.br Future research will likely focus on developing more efficient and versatile syntheses of the 4,6-dibromo scaffold and its derivatives.

A promising approach begins with the Gewald reaction to construct a substituted 2-aminothiophene, which can then undergo cyclization to form the thieno[2,3-d]pyrimidin-4-one core. scielo.brnih.gov Subsequent conversion of the corresponding 4,6-dioxo intermediate to the target 4,6-dibromo derivative represents a critical step. While direct bromination methods are being explored, a common strategy involves chlorination with reagents like phosphoryl chloride (POCl₃) to yield a dichloro-intermediate, followed by halogen exchange. nih.gov The synthesis of the related 6-Bromo-4-chlorothieno[2,3-d]pyrimidine highlights the viability of sequential halogenation strategies. researchgate.net

Future work could streamline this process, perhaps through one-pot procedures or by exploring milder brominating agents to improve yields and substrate scope. Moreover, developing synthetic routes that allow for the introduction of various functional groups onto the thiophene (B33073) ring prior to or during the pyrimidine (B1678525) ring formation would significantly expand the library of accessible derivatives. Such functionalized synthons could then be used to create materials with tailored properties.

Investigation of Advanced Cross-Coupling Strategies for Site-Selective Functionalization

The two bromine atoms at the C4 and C6 positions of this compound are prime sites for modification via palladium-catalyzed cross-coupling reactions. A significant area of future research will be the investigation of site-selective functionalization, enabling the sequential and controlled introduction of different substituents.

For dihalogenated pyrimidines and related heterocycles, the C4 position is typically more reactive than the C2 or C6 positions in Suzuki-Miyaura couplings. mdpi.comnih.gov This regioselectivity is often governed by the intrinsic electronic properties of the C-Halogen bond, with computational studies suggesting it is related to bond dissociation energies and LUMO coefficients. digitellinc.com Research on 2,4,6-trihalogenated pyridopyrimidines has established a reactivity order of C4 > C2 > C6, providing a strong predictive model for the 4,6-dibromo-thienopyrimidine system. researchgate.net

Future investigations will likely explore a range of cross-coupling reactions to exploit this differential reactivity:

Suzuki-Miyaura Coupling: This reaction with aryl or vinyl boronic acids is a cornerstone for creating C-C bonds. Research will aim to fine-tune reaction conditions (catalyst, ligand, base, temperature) to achieve either selective mono-arylation at the more reactive C4 position or exhaustive di-arylation. nih.govresearchgate.net The use of specialized ligands or ligand-free conditions could offer alternative pathways to control or even reverse the inherent site-selectivity. nih.govnsf.gov

Stille Coupling: The reaction with organostannanes is another powerful tool for C-C bond formation, known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org Future studies could employ Stille coupling to introduce moieties that are not amenable to Suzuki conditions, further expanding the accessible molecular diversity. nih.gov

Sonogashira Coupling: Essential for introducing alkyne functionalities, the Sonogashira reaction is critical for building rigid, conjugated systems for materials science. organic-chemistry.orgvedantu.comwikipedia.org Applying this reaction to this compound would allow for the synthesis of extended π-systems with potential applications in organic electronics and photonics. researchgate.netrsc.org

Buchwald-Hartwig Amination: This reaction provides a direct route to form C-N bonds, which are crucial in many pharmaceuticals and organic electronic materials. organic-chemistry.orgwikipedia.org Future work will focus on the selective mono- or di-amination of the scaffold with various primary and secondary amines, with the choice of phosphine (B1218219) ligand being critical to success. wikipedia.orgrsc.org

Table 1: Potential Cross-Coupling Strategies for this compound
Coupling ReactionCoupling PartnerTypical Catalyst/LigandPotential OutcomeReference
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Pd(OAc)₂/XPhosSite-selective C-C bond formation (C4 vs. C6) mdpi.comnih.gov
StilleAr-Sn(Bu)₃Pd(PPh₃)₄Formation of C-C bonds, orthogonal to Suzuki libretexts.orgyoutube.com
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂/CuIIntroduction of alkynyl groups for extended conjugation organic-chemistry.orgwikipedia.org
Buchwald-HartwigR₂NHPd(OAc)₂/BINAP or XantphosSite-selective C-N bond formation wikipedia.orgresearchgate.net

Deepening Computational Understanding of Structure-Property Relationships for Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the properties of novel molecules. mdpi.comnih.gov While specific DFT studies on this compound are not yet prevalent, future research will heavily rely on such in-silico methods. By modeling the parent compound and its functionalized derivatives, researchers can predict key electronic and photophysical properties before undertaking laborious synthesis.

Key areas for computational investigation include:

Reactivity and Site-Selectivity: Calculating parameters like bond dissociation energies and molecular electrostatic potential (MEP) can help predict the most reactive sites for electrophilic or nucleophilic attack, corroborating and guiding experimental findings on cross-coupling selectivity. mdpi.comdigitellinc.com

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO gap is a primary indicator of a material's potential as an organic semiconductor, and its value can be tuned by adding electron-donating or electron-withdrawing groups to the core structure. mdpi.comyoutube.com

Photophysical Characteristics: Time-dependent DFT (TD-DFT) calculations can predict absorption and emission spectra, providing insight into the potential of new derivatives as fluorescent probes, organic light-emitting diode (OLED) materials, or components in dye-sensitized solar cells.

These computational studies will accelerate the design-build-test-learn cycle, enabling a more rational approach to developing materials with specific, targeted functionalities based on the thieno[2,3-d]pyrimidine scaffold. nih.govtheraindx.com

Development of this compound as a Versatile Synthon for Complex Molecular Architectures in Materials Science

The culmination of advanced synthetic and computational efforts will be the establishment of this compound as a versatile synthon for creating complex molecular architectures. Its di-functional nature, combined with the potential for site-selective reactivity, makes it an ideal platform for constructing a diverse array of advanced materials.

By employing a toolbox of sequential cross-coupling reactions, researchers can build molecules with precisely controlled structures. For example, a Sonogashira coupling at C4 followed by a Suzuki coupling at C6 could lead to asymmetrically substituted, "push-pull" type chromophores with interesting non-linear optical properties. Alternatively, symmetrical di-substitution could be used to synthesize building blocks for conductive polymers or metal-organic frameworks (MOFs).

The inherent biological relevance of the thieno[2,3-d]pyrimidine core also opens doors for its use in creating materials for bio-applications, such as fluorescent sensors for specific biomolecules or active components in organic bioelectronics. nih.govacs.org The systematic development of this synthon will unlock new areas of materials science, leveraging the unique combination of the electron-deficient pyrimidine ring and the electron-rich thiophene ring to create a new generation of functional organic materials.

Q & A

Q. What are the common synthetic routes for preparing 4,6-dibromothieno[2,3-d]pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves halogenation of the thieno[2,3-d]pyrimidine core using brominating agents like PBr₃ or NBS (N-bromosuccinimide). Cross-coupling reactions (e.g., Ullmann coupling) are also employed for regioselective substitution at the 4- and 6-positions. For example, describes N4-alkylation via Ullmann coupling to introduce aryl groups, while highlights the importance of solvent polarity (e.g., DMF vs. THF) in controlling reaction efficiency and minimizing side products. Optimizing stoichiometry (e.g., 2:1 Br₂:substrate ratio) and temperature (60–80°C) improves yields to >70% .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization relies on ¹H/¹³C NMR and HRMS . The thiophene ring protons in thieno[2,3-d]pyrimidine exhibit distinct downfield shifts (δ 8.1–8.5 ppm) due to electron-withdrawing bromine atoms, as observed in analogous thienopyrimidine derivatives ( ). X-ray crystallography can resolve ambiguity in substitution patterns, particularly when steric effects from bulky substituents alter expected NMR signals .

Q. What biological targets are associated with this compound derivatives?

These compounds are primarily investigated as kinase inhibitors. For instance:

  • CHK1 inhibitors : demonstrates that 2,4-disubstituted thieno[2,3-d]pyrimidines block cell cycle checkpoints.
  • EGFR/FAK inhibitors : and highlight fused pyrimidines' role in disrupting EGFR signaling and focal adhesion kinase (FAK) activity.
  • Anticancer agents : reports thieno[2,3-d]pyrimidines with isoxazole moieties showing superior cytotoxicity against A549 and HCT116 cell lines compared to gefitinib .

Advanced Research Questions

Q. How do substituent modifications at the 4- and 6-positions affect the compound’s structure-activity relationship (SAR)?

  • Electron-withdrawing groups (e.g., Br, NO₂) at C4/C6 enhance kinase inhibition by increasing electrophilicity at the pyrimidine ring, as seen in ’s tyrosine kinase inhibitors.
  • Hydrophobic substituents (e.g., aryl methyl groups) improve cellular permeability and target binding. For example, ’s 6-arylmethyl derivatives showed 10-fold higher potency than unsubstituted analogs.
  • Steric hindrance from bulky groups (e.g., m-bromoanilino at C4) can reduce off-target effects but may compromise solubility .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from cell line specificity or assay conditions . For example:

  • ’s thieno[2,3-d]pyrimidines showed high activity in A549 (lung cancer) but lower efficacy in MCF-7 (breast cancer), likely due to differential expression of target kinases.
  • Counter-screening against related kinases (e.g., JAK2 vs. EGFR) and using isoform-selective inhibitors ( ) can clarify mechanism-driven vs. off-target effects .

Q. What strategies are used to optimize pharmacokinetic properties of this compound derivatives?

  • Prodrug approaches : Masking polar groups (e.g., phosphate esters) improves oral bioavailability.
  • Hybrid scaffolds : Introducing isoxazole ( ) or pyrrolo rings ( ) enhances metabolic stability.
  • Solubility enhancers : Co-crystallization with cyclodextrins or PEGylation mitigates aggregation in aqueous media .

Methodological Tables

Table 1. Key Synthetic Methods for this compound Derivatives

MethodConditionsYield (%)Key Reference
Direct brominationPBr₃, DCM, 60°C, 12 h65–75
Ullmann couplingCuI, DMF, 80°C, 24 h70–85
Suzuki-Miyaura reactionPd(PPh₃)₄, K₂CO₃, dioxane50–60

Table 2. Biological Activity of Selected Derivatives

CompoundTarget KinaseIC₅₀ (nM)Cell Line Activity (IC₅₀, μM)Reference
4-Bromo-6-aryl derivativeCHK112HCT116: 1.2
Isoxazole hybridEGFR8A549: 0.8
m-Bromoanilino analogFAK15MDA-MB-231: 2.5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.